molecular formula C11H17N3O2 B12619086 Tert-butyl (4-aminopyridin-3-YL)methylcarbamate

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate

Cat. No.: B12619086
M. Wt: 223.27 g/mol
InChI Key: CAGKXEPSMQJLDY-UHFFFAOYSA-N
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Description

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate: is an organic compound with the molecular formula C11H17N3O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, an amino group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-aminopyridin-3-YL)methylcarbamate typically involves the reaction of 4-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-aminopyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-aminopyridin-3-YL)methylcarbamate is unique due to the presence of the amino group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack the amino functionality or have different substituents on the pyridine ring.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(4-aminopyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-6-13-5-4-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)

InChI Key

CAGKXEPSMQJLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CN=C1)N

Origin of Product

United States

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